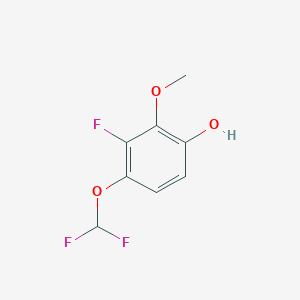
4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol is an organic compound that features both difluoromethoxy and methoxy functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial production, the process is optimized for high yield, low cost, and minimal pollution. The steps include the initial reaction of 4-nitrophenol with sodium hydroxide, followed by the reaction with monochlorodifluoromethane, and finally the reduction of the nitro group to an amino group. This method is suitable for large-scale production due to its efficiency and economic advantages .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrazine and ferric oxide are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and monochlorodifluoromethane.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol has several applications in scientific research:
Biology: The compound’s unique functional groups make it a valuable tool for studying biochemical pathways and interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol involves its interaction with specific molecular targets. For example, it can inhibit the phosphorylation of Smad2/3 proteins, which are involved in the epithelial-mesenchymal transformation process. This inhibition can reduce the expression of proteins such as α-SMA, vimentin, and collagen I, thereby affecting cellular processes like fibrosis .
Comparison with Similar Compounds
Similar Compounds
4-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but has different reactivity due to the isocyanate functional group.
Trifluoromethyl ethers: These compounds have similar fluorinated groups but differ in their overall structure and properties.
Uniqueness
4-(Difluoromethoxy)-3-fluoro-2-methoxyphenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7F3O3 |
|---|---|
Molecular Weight |
208.13 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-fluoro-2-methoxyphenol |
InChI |
InChI=1S/C8H7F3O3/c1-13-7-4(12)2-3-5(6(7)9)14-8(10)11/h2-3,8,12H,1H3 |
InChI Key |
OASNJFWRXJLBEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)OC(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















